molecular formula C11H10FN3 B1521715 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine CAS No. 1152557-45-3

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine

Cat. No.: B1521715
CAS No.: 1152557-45-3
M. Wt: 203.22 g/mol
InChI Key: WDAIFGQKPBUAEW-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine is a chemical compound characterized by a pyrimidin-5-amine core substituted with a 4-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine typically involves the following steps:

  • Formation of the Pyrimidin-5-amine Core: The pyrimidin-5-amine core can be synthesized through a condensation reaction between guanidine and an appropriate β-dicarbonyl compound.

  • Introduction of the 4-Fluorophenylmethyl Group: The 4-fluorophenylmethyl group is introduced via a nucleophilic substitution reaction, where the pyrimidin-5-amine core reacts with 4-fluorobenzyl chloride or a similar reagent.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts and controlled reaction environments to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, where different substituents can replace the 4-fluorophenylmethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products:

Scientific Research Applications

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It serves as a tool in biological studies, particularly in understanding molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrimidin-5-amines with different substituents, such as 2-(3-fluorophenyl)methylpyrimidin-5-amine and 2-(2-fluorophenyl)methylpyrimidin-5-amine.

  • Uniqueness: The presence of the 4-fluorophenylmethyl group imparts distinct chemical and biological properties to the compound, making it unique compared to its analogs.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-1-8(2-4-9)5-11-14-6-10(13)7-15-11/h1-4,6-7H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIFGQKPBUAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152557-45-3
Record name 2-[(4-fluorophenyl)methyl]pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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